Zinagrandinolide C
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Overview
Description
Zinagrandinolide C is a natural product found in Zinnia grandiflora with data available.
Scientific Research Applications
Pharmacological Analysis
Zinagrandinolide E, closely related to Zinagrandinolide C, has been analyzed for its pharmacological effects. In a study by Reyes-Pérez et al. (2020), Zinagrandinolide E demonstrated significant anti-inflammatory and antiallodynic effects in mice. These effects were observed in both acute and chronic pain models, suggesting its potential as a therapeutic agent for pain management. The study also highlighted the involvement of multiple biological systems, including the opioidergic, serotoninergic, and GABAergic systems, in the action of Zinagrandinolide E (Reyes-Pérez et al., 2020).
Cytotoxicity Analysis
Zinagrandinolides A-C, which include Zinagrandinolide C, have been studied for their cytotoxic properties. Bashyal et al. (2006) found that these compounds exhibit strong cytotoxicity against various cancer cell lines and normal human fibroblast cells. This suggests their potential use in cancer research and treatment, although their high toxicity also raises concerns about their safety (Bashyal et al., 2006).
properties
Product Name |
Zinagrandinolide C |
---|---|
Molecular Formula |
C21H26O8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(1R,5S,6R,7S,8R,9S)-9-acetyloxy-8-ethenyl-8-methyl-4-methylidene-3-oxo-7-(3-oxoprop-1-en-2-yl)-2-oxabicyclo[3.3.1]nonan-6-yl] 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C21H26O8/c1-8-21(7)14(10(2)9-22)15(28-19(25)20(5,6)26)13-11(3)18(24)29-17(21)16(13)27-12(4)23/h8-9,13-17,26H,1-3H2,4-7H3/t13-,14-,15-,16-,17-,21+/m0/s1 |
InChI Key |
YLSANYPALPIPQU-DYZKBYPLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H]([C@@]([C@H]1OC(=O)C2=C)(C)C=C)C(=C)C=O)OC(=O)C(C)(C)O |
Canonical SMILES |
CC(=O)OC1C2C(C(C(C1OC(=O)C2=C)(C)C=C)C(=C)C=O)OC(=O)C(C)(C)O |
synonyms |
zinagrandinolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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